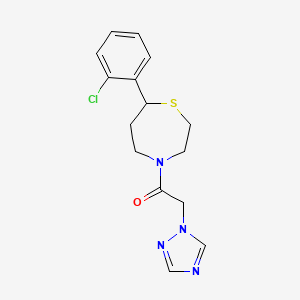

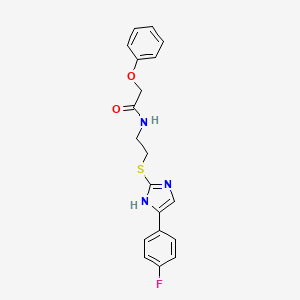

![molecular formula C9H11Cl2N3O2 B3000448 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride CAS No. 2361679-35-6](/img/structure/B3000448.png)

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride is a compound that is of interest in pharmaceutical research due to its potential as a key intermediate in the synthesis of various therapeutic agents. The compound features a pyrrolopyridine core, which is a structural motif commonly found in molecules with biological activity. The presence of the aminomethyl group and carboxylic acid functionality suggests that it could serve as a versatile building block for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored in several studies. A practical synthesis of a similar compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was achieved through a palladium-catalyzed cyanation/reduction sequence, starting from 7-azaindole and involving regioselective chlorination and selective monodechlorination steps . Another study reported the efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles, which are structurally related to the compound of interest, through the condensation of 2-(aminomethyl)pyridine and 1,3-diones . Additionally, a novel synthetic route to 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles was described, involving condensation with various dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been a subject of investigation. For instance, the crystal and molecular structure of a related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, was determined, providing insights into the molecular packing and hydrogen bonding interactions . Although the exact structure of 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride is not discussed, these studies offer valuable information on the structural characteristics of similar compounds.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives has been explored in various chemical reactions. The condensation reactions involving 2-(aminomethyl)pyridine suggest that the aminomethyl group can participate in cyclization reactions to form pyrrole rings . Furthermore, the synthesis of 1H-pyrrolo[2,3-b]pyridines from 2-aminopyrroles indicates that these compounds can undergo condensation with dicarbonyl compounds to form complex heterocyclic structures . These studies highlight the potential chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility, crystallinity, and stability of pyrrolopyridine derivatives can be influenced by the presence of substituents such as the aminomethyl group and carboxylic acid moiety . These properties are crucial for the compound's potential application in pharmaceutical synthesis and its behavior in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- A compound synthesized from a similar pyrrolo[2,3-b]pyridine structure demonstrated antibacterial activity in vitro, highlighting its potential use in developing new antibacterial agents (Toja et al., 1986).

Synthesis of Pharmaceutical Intermediates

- The practical synthesis of a key pharmaceutical intermediate resembling 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid was achieved, which is significant for pharmaceutical manufacturing (Wang et al., 2006).

Development of Novel Synthetic Routes

- Novel synthetic routes from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines were developed, which can be critical in the synthesis of complex organic compounds (Brodrick & Wibberley, 1975).

Synthesis and Evaluation of Antiviral Activity

- Substituted compounds based on a similar pyrrolo[2,3-b]pyridine structure were synthesized and evaluated for antiviral activities, indicating their potential use in antiviral drug development (Ivashchenko et al., 2014).

Preparation of Carboxylic Acids

- A method for preparing 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids was developed, expanding the possibilities for synthesizing new organic compounds (Lichitsky et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of EN300-7435324 are currently unknown. The compound belongs to the pyridine class of molecules , which are known to interact with a wide range of biological targets

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The specific interaction of EN300-7435324 with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyridine derivatives can influence a variety of biochemical pathways depending on their targets . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others. The specific pathways affected by EN300-7435324 would be determined by its targets and mode of action.

Pharmacokinetics

The compound’s pyridine core may influence its pharmacokinetic properties For instance, the presence of the pyridine ring could enhance the compound’s solubility and permeability, potentially improving its bioavailability

Result of Action

Depending on its targets and mode of action, the compound could induce a variety of cellular responses, such as changes in gene expression, alterations in cellular metabolism, or modulation of cell signaling pathways

Action Environment

The action, efficacy, and stability of EN300-7435324 could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.2ClH/c10-3-7-2-5-1-6(9(13)14)4-11-8(5)12-7;;/h1-2,4H,3,10H2,(H,11,12)(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFUKTCROAFHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1C(=O)O)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361679-35-6 |

Source

|

| Record name | 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

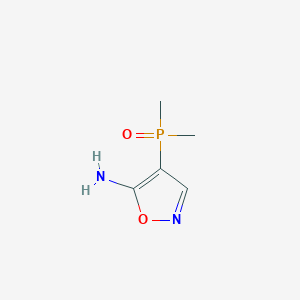

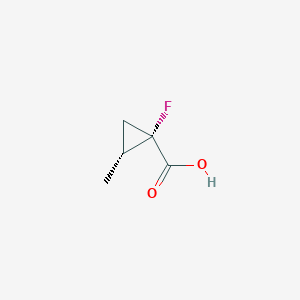

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3000369.png)

![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

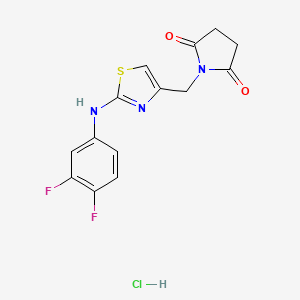

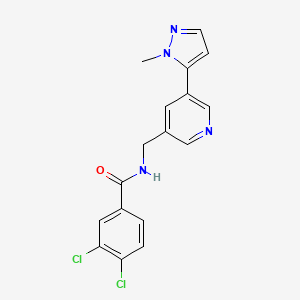

![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3000379.png)

![N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000381.png)

![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)

![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)

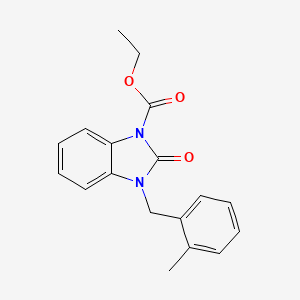

![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)